Researchers are investigating how Trihexyphenidyl exerts its therapeutic effects in Parkinson's disease. Studies using positron emission tomography (PET) scans suggest that the drug modulates brain activity by decreasing regional cerebral blood flow and oxygen metabolism in specific areas, leading to improved motor symptoms.
Trihexyphenidyl's ability to mitigate movement issues has led to research exploring its potential in managing other movement disorders. Studies have investigated its effectiveness in treating drug-induced extrapyramidal symptoms, which are involuntary movements caused by certain medications []. However, its use in such cases is often limited due to the emergence of newer and better-tolerated drugs.
While Trihexyphenidyl primarily targets motor symptoms, some research explores its potential impact on cognition in Parkinson's disease patients. Studies have yielded mixed results, with some suggesting no significant changes in cognitive function after treatment, while others report potential negative effects on memory and attention [, ]. Further research is needed to fully understand these potential cognitive effects.
Recent research raises concerns about the potential neurotoxic effects of Trihexyphenidyl, particularly with long-term use. Studies in animal models suggest that the drug might contribute to the development of Alzheimer's disease by promoting neuroinflammation and the accumulation of amyloid plaques in the brain []. However, further investigation is necessary to understand the generalizability of these findings to humans and the specific underlying mechanisms involved.
Acute Toxic